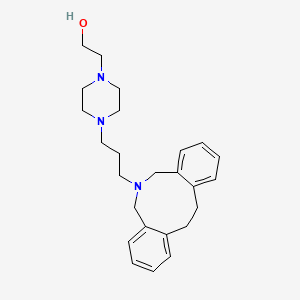
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a dibenzazonine core and a piperazino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate typically involves multiple steps, starting with the formation of the dibenzazonine core. This is followed by the introduction of the piperazino propyl side chain through a series of substitution reactions. The final step involves the formation of the trimaleate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazino propyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate involves its interaction with specific molecular targets within cells. This compound can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6H-Dibenz(c,g)azonine-6-ethanol, 5,7,12,13-tetrahydro-: A similar compound with a hydroxyl group instead of the piperazino propyl side chain.
5,7,12,13-Tetrahydro-6-(3-(4-(2-Hydroxyethyl)Piperazino)Propyl)-: Another related compound with slight variations in the side chain structure.
Uniqueness
6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate is unique due to its specific combination of the dibenzazonine core and the piperazino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
30115-77-6 |
|---|---|
Molecular Formula |
C25H35N3O |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-[4-[3-(5,7,12,13-tetrahydrobenzo[d][2]benzazonin-6-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C25H35N3O/c29-19-18-27-16-14-26(15-17-27)12-5-13-28-20-24-8-3-1-6-22(24)10-11-23-7-2-4-9-25(23)21-28/h1-4,6-9,29H,5,10-21H2 |
InChI Key |
HLZHCGNMOVOPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CN(CC3=CC=CC=C31)CCCN4CCN(CC4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



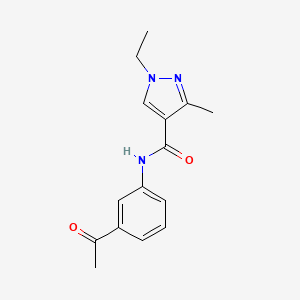

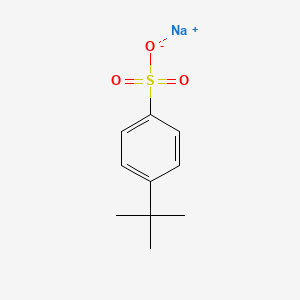
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)

![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)

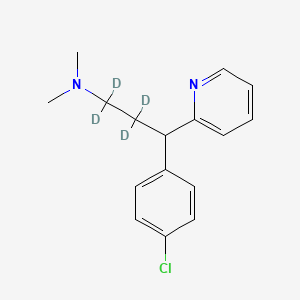
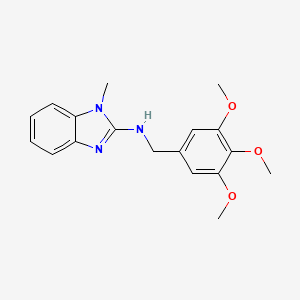
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
